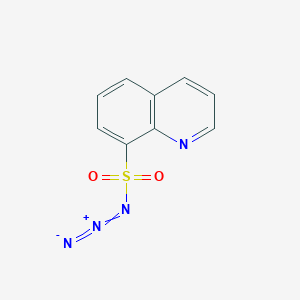

8-Quinolinesulfonyl azide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55180-87-5 |

|---|---|

Molecular Formula |

C9H6N4O2S |

Molecular Weight |

234.24 g/mol |

IUPAC Name |

N-diazoquinoline-8-sulfonamide |

InChI |

InChI=1S/C9H6N4O2S/c10-12-13-16(14,15)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |

InChI Key |

IAMILVJKLUOALO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N=[N+]=[N-])N=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 8 Quinolinesulfonyl Azide and Analogues in Organic Transformations

Exploration of Reaction Pathways Involving Azide-Functionalized Quinoline-Sulfonyl Species

The reactivity of the 8-quinolinesulfonyl framework, particularly when functionalized with an azide (B81097) group, provides a versatile platform for various organic transformations. These reactions are central to constructing complex molecules, often with significant biological or material science applications. The inherent properties of the quinoline (B57606) and sulfonyl azide groups allow for participation in powerful ligation and cycloaddition chemistries.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a primary method for elaborating the 8-quinolinesulfonyl scaffold. This click chemistry reaction is widely used to link the 8-quinolinesulfonyl azide moiety with terminal alkynes, yielding stable 1,4-disubstituted 1,2,3-triazole rings. This strategy has been effectively employed in medicinal chemistry to synthesize novel hybrid molecules with potential therapeutic activities. nih.gov

In one such application, researchers designed and synthesized a series of 8-quinolinesulfonamide derivatives as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.govmdpi.com The synthesis utilized the CuAAC reaction to introduce a 1,2,3-triazole group, which was hypothesized to enhance the stabilization of the ligand-protein complex. mdpi.com Molecular docking studies guided the design of these compounds, and subsequent synthesis and in vitro testing confirmed that the resulting triazole-containing quinolinesulfonamides could impact cancer cell viability. nih.govresearchgate.net

A similar approach was used to create a series of 22 hybrids of 8-quinolinesulfonamide and 1,4-disubstituted triazoles with potential antiproliferative activity. nih.gov These compounds were synthesized via the CuAAC reaction and evaluated for their cytotoxicity against various cancer cell lines. nih.gov The results indicated that joining a second quinolinyl fragment to the molecule via the triazole linker could significantly increase cytotoxicity towards cancer cells while showing no such effect on normal cells. nih.gov

Table 1: Examples of 8-Quinolinesulfonamide Derivatives Synthesized via CuAAC

| Compound Class | Synthetic Goal | Key Finding | Reference |

| 8-Quinolinesulfonamido-1,2,3-triazoles | PKM2 Modulators for Cancer Therapy | Compound 9a was identified as a potent modulator of PKM2 and reduced intracellular pyruvate levels in A549 lung cancer cells. nih.govresearchgate.net | nih.gov, researchgate.net, mdpi.com |

| 8-Quinolinesulfonamide-triazole hybrids | Anticancer Agents | Derivative 9b showed significant cytotoxicity in four selected cancer cell lines with no cytotoxicity towards normal cells. nih.gov | nih.gov |

While not an azide-based reaction itself, the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction is another key transformation involving the 8-quinolinesulfonyl core, specifically 8-quinolinesulfonyl fluoride. nih.govcapes.gov.brsigmaaldrich.com SuFEx is a powerful click chemistry tool for forming stable sulfonate (S-O) linkages. nih.gov The reaction typically involves the exchange of a sulfur-fluorine (S-F) bond with silylated alcohols. researchgate.net

The reactivity of 8-quinolinesulfonyl fluoride has been used as a model system to optimize SuFEx reaction conditions. nih.govresearchgate.net Research showed that the SuFEx reaction between 8-quinolinesulfonyl fluoride and a hindered phenol (B47542) derivative was relatively sluggish under standard conditions. nih.gov To address this, a screen of guanidine-type bases identified 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) as an exceptional organocatalyst. nih.govresearchgate.net BTMG significantly accelerated the reaction, achieving completion in just 2 hours, compared to only 17% conversion with the more common catalyst DBU over the same period. nih.gov Further improvements were found by using BTMG in synergy with the silicon additive hexamethyldisilazane (B44280) (HMDS), which allows for catalyst loadings as low as 1.0 mol% and reaction times often within minutes. nih.gov This "Accelerated SuFEx Click Chemistry" (ASCC) protocol expands the utility of SuFEx for modular synthesis. nih.gov

Table 2: Catalyst Performance in the SuFEx Reaction of 8-Quinolinesulfonyl Fluoride

| Catalyst | Catalyst Loading | Reaction Time | Conversion | Reference |

| DBU | 20 mol% | 2 hours | 17% | nih.gov |

| BTMG | 20 mol% | 2 hours | Complete | nih.gov, researchgate.net |

| BTMG + HMDS | 1.0 - 5.0 mol% | 5 - 15 minutes | Complete | nih.gov |

| KHF₂ | Not specified | 5 minutes | No product | nih.gov |

Beyond the well-established CuAAC reaction, the azide group on this compound is amenable to other bioorthogonal transformations. These reactions are prized for their ability to proceed within complex biological environments without interfering with native biochemical processes. nih.gov

One of the earliest bioorthogonal reactions is the Staudinger ligation , which occurs between an azide and a triphenylphosphine. nih.gov The reaction of quinoline-8-sulfonyl chloride with sodium azide yields the corresponding quinoline-8-sulfonyl azide. researchgate.net This azide is noted to be rather inert to hydrolysis but does react with triphenylphosphine, confirming its suitability for the Staudinger ligation. researchgate.net The reaction involves a nucleophilic attack by the phosphine (B1218219) on the azide to form an aza-ylide intermediate, which can then be engineered to produce a stable amide bond. nih.gov

Other important azide-based bioorthogonal reactions include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction does not require a cytotoxic copper catalyst. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides to form a stable triazole linkage. researchgate.net

Inverse-Electron-Demand Diels-Alder Reaction : This involves the reaction of an azide-functionalized molecule with a strained alkene or alkyne, often involving tetrazine derivatives, to form stable ligation products. researchgate.net

These alternative reactions expand the toolkit for using this compound as a reporter or a connective hub in chemical biology and materials science. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions Involving 8-Quinolinesulfonyl Fluoride

Detailed Mechanistic Elucidation and Transition State Analysis

Understanding the mechanisms of reactions involving 8-quinolinesulfonyl derivatives is crucial for optimizing existing transformations and designing new, more efficient catalysts. Computational and experimental studies have provided deep insights into the factors governing reactivity and stereoselectivity.

Computational studies, particularly using molecular orbital (MO) calculations, have been instrumental in explaining the high levels of enantioselectivity achieved with organocatalysts derived from the 8-quinolinesulfonyl scaffold. acs.orgnih.gov A key example is the use of N-(8-quinolinesulfonyl)prolinamide as an organocatalyst in the enantioselective cross-aldol reaction between acetone (B3395972) and trihalomethyl ketones. acs.orgresearcher.life

These studies revealed that a specific hydrogen bond plays a critical role in controlling the stereochemical outcome of the reaction. acs.orgnih.gov The calculations demonstrated that hydrogen bonding between the acidic proton on the sulfonimide nitrogen and the nitrogen atom of the quinoline ring is essential for high enantioselectivity. acs.orgnih.govresearcher.life This intramolecular interaction creates a rigid, well-defined chiral environment in the transition state, which dictates the facial selectivity of the electrophile's approach to the enamine intermediate. This insight helps to rationalize why N-(8-quinolinesulfonyl)prolinamide is a superior organocatalyst for this class of reactions. nih.gov

Table 3: Enantioselective Cross-Aldol Reaction Catalyzed by N-(8-quinolinesulfonyl)prolinamide

| Electrophile | Catalyst | Product Type | Key Mechanistic Insight | Reference |

| Trihalomethyl ketones | N-(8-quinolinesulfonyl)prolinamide | Enantiomerically enriched trihalomethyl-substituted alcohols | MO calculations show that hydrogen bonding between the sulfonimide proton and the 8-quinolyl nitrogen is crucial for enantioselectivity. acs.orgresearcher.life | acs.org, nih.gov, researcher.life |

| Imines of trihalomethyl ketones | N-(8-quinolinesulfonyl)prolinamide | Chiral amines | The quinoline nitrogen's hydrogen bond acceptor role is key to organizing the transition state for high stereocontrol. nih.gov | nih.gov |

Based on experimental and computational findings, a catalytic cycle for organocatalysts like N-(8-quinolinesulfonyl)prolinamide in aldol (B89426) reactions can be proposed. acs.orgnih.govmdpi.com The cycle leverages the bifunctional nature of the catalyst, which contains both a secondary amine (from the proline) and a hydrogen-bond-directing group (the quinolinesulfonamide).

The proposed catalytic cycle proceeds through the following key steps:

Enamine Formation : The secondary amine of the proline moiety reacts with a ketone (e.g., acetone) to form a nucleophilic enamine intermediate.

Transition State Assembly : The 8-quinolinesulfonyl portion of the catalyst organizes the transition state. The electrophile (e.g., a trihalomethyl ketone) is activated and precisely oriented by forming a hydrogen bond with the acidic sulfonimide proton, which is itself conformationally constrained by the intramolecular hydrogen bond to the quinoline nitrogen. acs.orgnih.gov

Stereoselective C-C Bond Formation : The enamine attacks the activated electrophile from a specific face, dictated by the rigid chiral environment of the transition state assembly, leading to the formation of the new carbon-carbon bond with high enantioselectivity.

Hydrolysis and Product Release : The resulting iminium ion is hydrolyzed by trace amounts of water to release the chiral aldol product and regenerate the catalyst. nih.gov

This cycle highlights how the unique structure of the 8-quinolinesulfonyl group, when incorporated into a proline-based catalyst, provides the necessary rigidity and electronic features to facilitate highly enantioselective transformations. acs.orgnih.gov

Computational Studies on Reaction Enantioselectivity and Stereochemical Control

Chemoselectivity and Orthogonality Considerations in Complex Synthetic Architectures

In the synthesis of complex molecules, achieving high levels of selectivity is paramount. Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, and orthogonality, the ability to perform multiple independent reactions in the same pot without interference, are guiding principles for efficient and elegant synthetic design. This compound and its analogues have emerged as valuable tools in this context, offering a versatile azide moiety whose reactivity can be precisely controlled. This allows for its selective transformation in the presence of a wide array of other functional groups and enables its participation in orthogonal reaction schemes.

The azide group is often considered a "high-energy" functional group, yet its reactivity can be selectively unleashed under specific conditions. One of the most prominent examples of its chemoselective nature is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction allows for the specific and efficient coupling of an azide with a terminal alkyne to form a stable 1,2,3-triazole linkage. This transformation is exceptionally chemoselective, tolerating a vast range of other functional groups, and has been extensively used to synthesize complex 8-quinolinesulfonamide derivatives. nih.govmdpi.com

For instance, in the synthesis of novel modulators of the M2 isoform of pyruvate kinase (PKM2), 8-quinolinesulfonyl chloride is first converted to sulfonamides bearing a propargyl group (an alkyne). nih.govresearchgate.net These alkyne-containing sulfonamides are then subjected to a CuAAC reaction with various organic azides. nih.gov Conversely, the azide functionality can be installed on the 8-quinolinesulfonyl core and reacted with diverse alkyne-containing fragments. This high degree of chemoselectivity is critical when constructing libraries of complex molecules for applications such as drug discovery. mdpi.comresearchgate.net

The following table illustrates the chemoselective nature of the CuAAC reaction in the synthesis of 8-quinolinesulfonamide-triazole hybrids. The reaction proceeds with high efficiency, demonstrating the selective reactivity of the azide with the alkyne in the presence of other functionalities within the molecular framework. mdpi.com

Table 1: Examples of Chemoselective CuAAC Reactions in the Synthesis of 8-Quinolinesulfonamide Derivatives Data sourced from multiple studies involving the synthesis of quinolinesulfonamide-triazole hybrids. mdpi.com

| 8-Quinolinesulfonamide Precursor | Azide Partner | Catalyst System | Product Yield |

| N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | 85% |

| N-methyl-N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | 4-azido-7-chloroquinoline | CuSO₄·5H₂O, Sodium Ascorbate | High |

Beyond simple chemoselectivity, the azide group allows for the implementation of orthogonal synthetic strategies. Orthogonality is demonstrated when a single starting material containing an azide can be directed down two or more distinct reaction pathways by simply changing the reaction conditions. A prime example, while not using this compound itself, illustrates the principle with α-azido carbonyl compounds bearing a 2-alkenylaryl moiety. organic-chemistry.org These compounds can undergo either an intramolecular azide-alkene cycloaddition to form isoindoles or a 6π-electrocyclization of an intermediate imine to yield isoquinolines. organic-chemistry.org The choice between these two distinct outcomes is controlled entirely by the reaction conditions, showcasing a powerful orthogonal system.

Table 2: Orthogonal Synthesis from a Common Azide Precursor Based on the principles of orthogonal synthesis from organic azides. organic-chemistry.org

| Reaction Pathway | Conditions | Product Type |

| Pathway A: Intramolecular Cycloaddition | Heat (e.g., Toluene, 100°C) | Isoindole |

| Pathway B: 6π-Electrocyclization | Additives (e.g., K₂CO₃), Heat | Isoquinoline |

This principle of orthogonal control is a key consideration in complex synthesis. The ability to use a single precursor, such as an analogue of this compound, to generate different molecular scaffolds by tuning the reaction environment represents a significant step-up in synthetic efficiency.

Furthermore, the 8-quinolinesulfonyl group itself plays a crucial role in directing reactivity, a factor that must be considered in multi-step syntheses. After the azide has been transformed, the resulting N-(8-quinolinesulfonyl) group can act as a powerful directing group or ligand in subsequent reactions. For example, N-(8-quinolinesulfonyl)prolinamide has been developed as a highly effective organocatalyst for enantioselective cross-aldol reactions. acs.orgmdpi.com Molecular orbital calculations have shown that hydrogen bonding between the sulfonimide proton and the nitrogen atom of the quinoline ring is critical for achieving high enantioselectivity. acs.orgmdpi.com Similarly, cinchona alkaloids modified with an 8-quinolinesulfonyl group have been used as catalysts to achieve high yields and enantioselectivities in the reaction of 2H-azirines with thiols. technologynetworks.comresearchgate.net This demonstrates that even after the initial azide reaction, the remaining quinolinesulfonyl fragment is not merely a spectator but an active participant that can influence the stereochemical outcome of later transformations, a vital consideration for building chiral complexity.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.